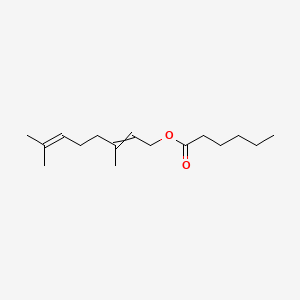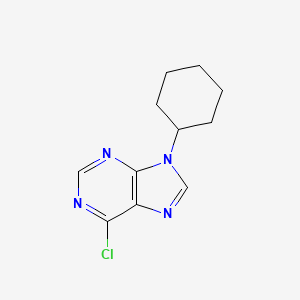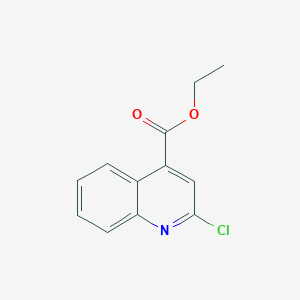
1,2,3-Trimethyl-5-nitrobenzene
Übersicht
Beschreibung
1,2,3-Trimethyl-5-nitrobenzene: is an aromatic compound with the molecular formula C9H11NO2 It is a derivative of benzene, where three methyl groups and one nitro group are substituted at the 1, 2, 3, and 5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-5-nitrobenzene can be synthesized through the nitration of 1,2,3-trimethylbenzene. The nitration process typically involves the reaction of 1,2,3-trimethylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Reaction:
C9H12+HNO3→C9H11NO2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow processes using microreactors. This method enhances the efficiency and yield of the reaction while minimizing the consumption of reagents and reducing the formation of by-products. The use of microreactors allows for precise control over reaction parameters such as temperature, flow rate, and reactant concentration, leading to a more sustainable and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, due to the electron-donating effect of the methyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Electrophilic Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride), sulfonation using concentrated sulfuric acid, and further nitration using a mixture of nitric and sulfuric acids.
Major Products
Reduction: 1,2,3-Trimethyl-5-aminobenzene.
Electrophilic Substitution: Depending on the substituent introduced, products such as 1,2,3-trimethyl-5-chlorobenzene, 1,2,3-trimethyl-5-bromobenzene, and 1,2,3-trimethyl-5-sulfonic acid can be formed.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethyl-5-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It is employed in the production of dyes and pigments due to its ability to undergo further chemical modifications.
Wirkmechanismus
The mechanism of action of 1,2,3-trimethyl-5-nitrobenzene primarily involves its reactivity as an electrophile in aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack, while the methyl groups, being electron-donating, activate the ring. This balance of electron-donating and electron-withdrawing effects influences the compound’s reactivity and the positions at which substitution reactions occur .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trimethylbenzene: Lacks the nitro group, making it less reactive in electrophilic substitution reactions.
1,3,5-Trimethyl-2-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1,2,4-Trimethyl-5-nitrobenzene: Another isomer with a different arrangement of methyl and nitro groups.
Uniqueness
1,2,3-Trimethyl-5-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its isomers and other methyl-nitrobenzene derivatives. This uniqueness makes it valuable in targeted synthetic applications and industrial processes .
Eigenschaften
IUPAC Name |
1,2,3-trimethyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAGEKZOSQKTBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309015 | |
| Record name | 1,2,3-trimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52414-95-6 | |
| Record name | 52414-95-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-trimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Benzenediamine, 4,4'-[(4-methoxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B1614510.png)












